2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid typically involves the reaction of 2-mercaptobenzothiazole with 5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes. These methods may include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or iron powder in acetic acid can be used as reducing agents.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) can be used as bases for substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its inhibitory activity against certain enzymes.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antifungal effects. Molecular docking studies have shown that benzothiazole derivatives can interact with various protein targets, enhancing their biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-ylthio)acetic acid
- 2-(Benzo[d]thiazol-2-ylthio)succinic acid
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the benzothiazole moiety enhances its potential as an antimicrobial and antifungal agent. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H8N2O4S2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O4S2/c17-13(18)9-7-8(16(19)20)5-6-11(9)21-14-15-10-3-1-2-4-12(10)22-14/h1-7H,(H,17,18) |
InChI Key |
IISNEBYPPCWGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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